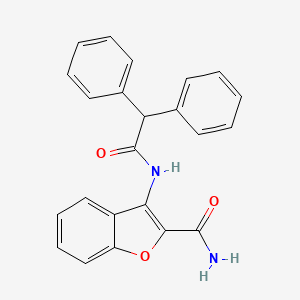

3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide

Description

3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide is a benzofuran-2-carboxamide derivative featuring a diphenylacetamido substituent at the 3-position of the benzofuran core. Benzofuran-2-carboxamide derivatives are widely explored for neuroprotective, antioxidant, and therapeutic applications due to their ability to interact with biological targets through hydrophobic and electronic interactions .

Properties

IUPAC Name |

3-[(2,2-diphenylacetyl)amino]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N2O3/c24-22(26)21-20(17-13-7-8-14-18(17)28-21)25-23(27)19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,19H,(H2,24,26)(H,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFYACJCSYZQONO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the use of 8-aminoquinoline directed C–H arylation and transamidation chemistry. This method employs palladium catalysis to install various aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold . The reaction conditions often involve the use of reagents such as Pd(OAc)2, AgOAc, and NaOAc in CPME solvent, heated at 110°C under an inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the high efficiency and modularity of the synthetic strategy mentioned above make it an attractive method for generating structurally diverse collections of benzofuran derivatives for small molecule screening campaigns .

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield benzofuran derivatives with additional oxygen functionalities, while reduction could produce more hydrogenated forms of the compound .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential:

The compound is primarily studied for its potential therapeutic effects, particularly in the development of drugs targeting various physiological pathways. Its structural similarities to known pharmaceutical agents suggest that it could be investigated for various therapeutic effects, including:

- Anti-inflammatory Properties: Preliminary studies indicate that the compound may exhibit anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

- Anticancer Activity: Research has shown promising results regarding its cytotoxic effects on different cancer cell lines, indicating potential use in cancer therapy .

Mechanism of Action:

The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors, modulating their activity and influencing various cellular pathways. The compound's structural features suggest potential anti-inflammatory and anticancer properties, although more research is needed to fully elucidate its bioactivity .

Biological Research

Neuroprotective Effects:

Recent studies have explored the neuroprotective and antioxidant activities of benzofuran derivatives similar to 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide. These studies indicate that certain derivatives can protect neuronal cells from excitotoxic damage, suggesting that modifications to the benzofuran structure may enhance neuroprotective efficacy .

Enzyme Inhibition:

The compound may act as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active compounds. This capability is critical in biochemical studies aimed at understanding metabolic pathways and disease mechanisms .

Synthetic Organic Chemistry

Synthesis Techniques:

The synthesis of 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide typically involves multi-step organic reactions. Key methods include:

- C–H Arylation: This technique allows for the installation of aryl groups onto the benzofuran scaffold, enhancing its chemical diversity.

- Transamidation Reactions: These reactions facilitate the introduction of various amines into the benzofuran structure, creating a range of derivatives for further study .

Industrial Applications

Pharmaceutical Development:

Due to its unique structure and biological activity, 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide has potential applications in pharmaceutical development. Its ability to interact with biological targets makes it suitable for use in drug formulation processes aimed at developing new therapeutic agents.

Material Science:

The compound's unique chemical properties may also find applications in the development of new materials, such as polymers and dyes, due to its stability under standard laboratory conditions .

Mechanism of Action

The mechanism of action of 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The benzofuran core is known to interact with various biological targets, potentially inhibiting enzymes or modulating receptor activity . The exact molecular targets and pathways can vary depending on the specific biological context and the presence of other functional groups on the molecule .

Comparison with Similar Compounds

Table 1: Key Benzofuran-2-Carboxamide Derivatives and Their Properties

Key Observations :

- Substituent Position and Electronic Effects: Substitutions at C3 (as in the target compound) versus C5 (e.g., vilazodone) or C7 (e.g., 7-methoxy derivatives) influence bioactivity. Electron-withdrawing groups (e.g., -Cl, -NO2) enhance antioxidant activity in some contexts, while electron-donating groups (e.g., -OCH3) may improve neuroprotection .

- Therapeutic Targets : Vilazodone’s piperazine moiety enables dual serotonin reuptake inhibition and 5-HT1A receptor agonism, whereas IDO1 inhibitors (e.g., Compound 21) rely on benzimidazole linkages for enzyme binding . The target compound’s diphenylacetamido group may offer unique interactions with oxidative stress-related targets, such as free radical scavenging or NMDA receptor modulation .

Functional Analogs: Benzothiazole and Benzimidazole Derivatives

Table 2: Comparison with Benzothiazole and Benzimidazole Carboxamides

Key Observations :

- Core Structure Impact : Benzofuran derivatives generally exhibit higher antioxidant capacity compared to benzothiazoles, likely due to the oxygen heteroatom’s electron-donating properties . However, benzothiazoles (e.g., Compound 25) show stronger anticancer activity, possibly due to enhanced DNA intercalation .

- Synthesis Complexity : The target compound’s diphenylacetamido group may require multi-step synthesis, akin to the DMAP/EDC-mediated coupling used for benzothiazole derivatives . Yields for such bulky substituents are often lower (e.g., 20% for Compound 25) compared to simpler amides .

Physicochemical and Pharmacokinetic Properties

- Molecular Weight and Lipophilicity: The target compound’s molecular weight (~425 g/mol, estimated) exceeds simpler derivatives like vilazodone (245 g/mol) but is lower than piperidine-linked analogs (e.g., 530 g/mol in ).

- Thermal Stability : Melting points for benzofuran carboxamides range widely (161–227°C in ), with bulkier substituents often reducing crystallinity. The target compound’s thermal behavior may align with diphenyl-containing analogs (e.g., Compound 28 in , amorphous solid) .

Biological Activity

3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. Its unique structure, characterized by a benzofuran core and a diphenylacetamido functional group, suggests various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide is CHNO. The compound exhibits properties typical of both aromatic compounds and amides, contributing to its biological activity. The structural complexity allows for diverse interactions within biological systems, making it an attractive candidate for medicinal chemistry.

The biological activity of 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide is believed to involve interactions with specific molecular targets such as enzymes or receptors. Preliminary studies indicate that it may modulate the activity of certain enzymes involved in metabolic pathways. This modulation can influence various cellular processes, potentially leading to anti-inflammatory and anticancer effects.

Antioxidant and Neuroprotective Effects

Research has highlighted the antioxidant properties of benzofuran derivatives, which include neuroprotective effects against excitotoxic damage in neuronal cells. For instance, related compounds have shown significant protection against NMDA-induced neuronal cell damage. These findings suggest that structural modifications can enhance neuroprotective efficacy .

Anticancer Potential

The benzofuran scaffold is prevalent in many biologically active natural products. Studies have indicated that derivatives of benzofuran-2-carboxamide may act as potent inhibitors of specific cancer-related pathways. The unique functional groups in 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide may contribute to its anticancer properties by interfering with cellular signaling pathways associated with tumor growth .

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, starting with the preparation of the benzofuran core followed by sequential functionalization. Key steps include:

- Amidation : Coupling of benzofuran-2-carboxylic acid with diphenylacetamide derivatives via carbodiimide-mediated reactions (e.g., EDC/HOBt) .

- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reaction efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side products . Yield optimization requires iterative adjustments of stoichiometry, catalyst loading (e.g., Pd catalysts for C–H activation), and purification via column chromatography .

Q. How is the structural integrity of 3-(2,2-Diphenylacetamido)benzofuran-2-carboxamide validated?

Characterization employs:

- Nuclear Magnetic Resonance (NMR) : - and -NMR confirm substituent positions and amide bond formation .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95%) .

- Infrared (IR) Spectroscopy : Identifies carbonyl stretches (1650–1750 cm) for carboxamide and benzofuran moieties .

Q. What preliminary assays are used to evaluate the biological activity of this compound?

Initial screening focuses on:

- Enzyme inhibition : Kinase or protease assays (e.g., fluorescence-based) to assess binding affinity .

- Cytotoxicity : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) .

- Computational docking : Molecular dynamics simulations predict interactions with target proteins (e.g., PARP, EGFR) .

Advanced Research Questions

Q. How can reaction efficiency be improved using Design of Experiments (DoE)?

DoE methodologies such as factorial design systematically optimize variables:

- Factors : Temperature, solvent polarity, catalyst type, and reaction time .

- Response surface modeling : Identifies nonlinear relationships between variables and yield . Example: A 2 factorial design revealed that increasing DMF volume (10→15 mL) and Pd(OAc) loading (2→5 mol%) improved yield by 22% in analogous benzofuran syntheses .

Q. What computational strategies predict regioselectivity in benzofuran functionalization?

Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) map transition states to predict:

Q. How should researchers resolve contradictions in bioactivity data across studies?

Contradictions may arise from assay variability or structural impurities. Mitigation strategies include:

Q. What methodologies elucidate structure-activity relationships (SAR) for this compound?

SAR studies involve:

- Substituent variation : Synthesize analogs with halogens, methoxy, or trifluoromethyl groups at the diphenylacetamide position .

- Pharmacophore mapping : Overlay active/inactive analogs to identify critical hydrogen-bond donors/acceptors .

- In vivo pharmacokinetics : Assess bioavailability and metabolic stability (e.g., microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.